4-((4-benzylpiperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one dihydrochloride
Description
4-((4-Benzylpiperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one dihydrochloride is a synthetic coumarin derivative with a benzylpiperazine moiety. The coumarin core (chromen-2-one) is substituted with three methyl groups at positions 5, 7, and 8, and a 4-benzylpiperazin-1-ylmethyl group at position 3. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. Coumarins are known for diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory effects .
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-5,7,8-trimethylchromen-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2.2ClH/c1-17-13-18(2)23-21(14-22(27)28-24(23)19(17)3)16-26-11-9-25(10-12-26)15-20-7-5-4-6-8-20;;/h4-8,13-14H,9-12,15-16H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZGKUCJQDZKJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1C)CN3CCN(CC3)CC4=CC=CC=C4)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-benzylpiperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one dihydrochloride typically involves the following steps:
Formation of the chromen-2-one core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using benzylpiperazine as a starting material.
Final modifications: The compound is further modified to introduce the benzyl group and other substituents, followed by purification and conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Common techniques include batch and continuous flow synthesis, with stringent control over reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-((4-benzylpiperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
4-((4-benzylpiperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((4-benzylpiperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as oxidoreductases, by binding to their active sites . This inhibition can disrupt various biological processes, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The coumarin backbone distinguishes this compound from cinnoline derivatives like 3-(4-benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline (9b) (). For example, halogenated cinnolines (e.g., 9c, 9d) may show enhanced lipophilicity, while methyl-substituted coumarins (as in the target compound) could improve metabolic stability .
Substituent Effects
- Piperazine Modifications: The target compound’s 4-benzylpiperazine group contrasts with 4-(4-fluorophenyl)piperazine in compounds like 6-fluoro-3-(4-(4-fluorophenyl)piperazin-1-yl)-4-methylcinnoline (10b) (). Fluorinated aryl groups may enhance blood-brain barrier penetration, whereas benzyl groups could increase affinity for serotonin or dopamine receptors. Benzo[d][1,3]dioxol-5-ylmethyl substitution in 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride () introduces a methylenedioxy group, which is metabolically labile but may confer antioxidant activity.
- Methyl vs. Halogen Substituents: The 5,7,8-trimethyl coumarin in the target compound likely increases steric hindrance and hydrophobicity compared to halogenated analogs.
Salt Form and Solubility
The dihydrochloride salt in the target compound and 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride () improves water solubility compared to non-salt forms (e.g., neutral cinnolines in ). This property is critical for parenteral formulations or in vivo efficacy studies.
Pharmacological Implications
- Coumarins with 7,8-dihydroxy groups () may act as metal chelators or radical scavengers .
- Piperazine-containing cinnolines () are often explored as kinase inhibitors or antimicrobial agents.
Data Tables
Table 1: Structural Comparison of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
